molecular formula C18H23N3O4S2 B2408656 N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060211-46-2

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No. B2408656
CAS RN: 1060211-46-2
M. Wt: 409.52
InChI Key: IGXBTIBOHHHEAM-UHFFFAOYSA-N
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Description

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C18H23N3O4S2 and its molecular weight is 409.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel compounds derived from N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide have been synthesized and explored for their potential as anti-inflammatory and analgesic agents. These compounds show significant COX-2 inhibition, analgesic, and anti-inflammatory activities, with some showing higher activity than standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Serotonin Receptor Agonism

  • Research into benzamide derivatives, including those structurally related to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, has identified selective serotonin 4 receptor agonists. These compounds have been shown to enhance gastrointestinal motility, indicating potential as prokinetic agents with fewer side effects due to reduced affinity for 5-HT3- and dopamine D2 receptors (Sonda et al., 2004).

Alternative Products in Chemical Reactions

  • The chemical reactivity and synthesis of alternative products, including those derived from or related to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, have been explored. This research highlights the versatility of such compounds in producing a variety of chemical structures, which could have implications for developing new pharmacological agents (Krauze et al., 2007).

Metabolism and Disposition Studies

  • Studies on the metabolism and disposition of compounds closely related to N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide, such as orexin receptor antagonists, provide insights into their pharmacokinetics. This research is critical for understanding the metabolic pathways, bioavailability, and potential therapeutic applications of these compounds (Renzulli et al., 2011).

properties

IUPAC Name

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-1-methylsulfonylpiperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4S2/c1-12-9-13(6-7-16(12)25-2)15-11-26-18(19-15)20-17(22)14-5-4-8-21(10-14)27(3,23)24/h6-7,9,11,14H,4-5,8,10H2,1-3H3,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXBTIBOHHHEAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

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